![molecular formula C14H16N2 B3048604 4,4',5,5'-Tetramethyl-2,2'-bipyridine CAS No. 1762-35-2](/img/structure/B3048604.png)
4,4',5,5'-Tetramethyl-2,2'-bipyridine
Overview
Description
4,4’,5,5’-Tetramethyl-2,2’-bipyridine is a chemical compound with the molecular formula C14H16N2 . It is used as a versatile ligand for synthesizing COFs and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .
Synthesis Analysis
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been reported in various studies. For instance, it has been used in the synthesis of a new copper (i) complex, [Cu (tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid), which has been applied to solar cells .Molecular Structure Analysis
The molecular structure of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine consists of two pyridine rings connected at the 2 and 2’ positions, with methyl groups attached at the 4, 4’, 5, and 5’ positions .Chemical Reactions Analysis
4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine include a molecular weight of 212.29 g/mol . It is also known to perform well in ambient light, making it suitable for use in dye-sensitized solar cells .Scientific Research Applications
Catalysis and Coordination Chemistry
TMbpy serves as a versatile ligand in coordination chemistry due to its steric and electronic properties. It readily forms complexes with transition metals, enhancing their reactivity. For instance:
- Nickel Complexes : TMbpy coordinates with nickel(0) complexes, such as Ni(cod)₂ , where cod is cyclooctadiene. These complexes exhibit interesting exchange reactions with other ligands like 2,2’-bipyridine (bpy) and 4,4’-dimethyl-2,2’-bipyridine (DMbpy) . The kinetics of these exchanges have been studied in solvents like THF and DMF .
- Copper Complexes : A newly synthesized copper(I) complex, [Cu(tmdcbpy)₂]⁺ , where tmdcbpy stands for 4,4’,6,6’-tetramethyl-2,2’-bipyridine-5,5’-dicarboxylic acid, has been applied in solar cells with TiO₂. This complex contributes to efficient photocurrent generation and photovoltage .
Materials Science and Electronics
TMbpy finds applications in materials science and electronics:
Mechanism of Action
Target of Action
It’s known to interact with metal ions, particularly nickel (ni) and copper (cu), forming complexes .
Mode of Action
The compound interacts with its targets through ligand exchange reactions. For instance, in a study involving nickel, it was found that Me2bpy participates in ligand exchange reactions with nickel complexes in both THF and DMF solutions .
Pharmacokinetics
Its molecular weight is 212.29 g/mol, which typically allows for good absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Me2bpy. For instance, the rate of ligand exchange reactions involving Me2bpy and nickel complexes was found to be dependent on the solvent used, with different kinetics observed in THF and DMF .
Future Directions
The future directions of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine research are promising. Its use in dye-sensitized solar cells for efficient power generation under ambient lighting is of great practical interest, as it can serve as an electric power source for portable electronics and devices for wireless sensor networks or the Internet of Things .
properties
IUPAC Name |
2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNVVQFRWNXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361489 | |
Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',5,5'-Tetramethyl-2,2'-bipyridine | |
CAS RN |
1762-35-2 | |
Record name | 4,4',5,5'-tetramethyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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